![molecular formula C17H22N4O2 B1680535 Resiquimod CAS No. 144875-48-9](/img/structure/B1680535.png)
Resiquimod
Descripción general
Descripción
Resiquimod is an immune response modifier that stimulates cells through a toll-like receptors (TLR) 7 and 8 dependent pathway, resulting in activation of immune responses that are effective against viral and tumor lesions . It is a type of imidazoquinoline and a type of immunomodulator .
Synthesis Analysis
This compound has been synthesized using a focused library of a new class of imidazoquinolines retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod . The synthesis involved the introduction of a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazole methyne carbon employing triazolyl click chemistry .Molecular Structure Analysis
This compound belongs to the class of organic compounds known as imidazoquinolines. These are aromatic heterocyclic compounds containing an imidazole ring fused to a quinoline ring system .Chemical Reactions Analysis
This compound has been used in the formation of immune-stimulating antibody conjugates (ISACs) equipped with imidazoquinoline (IMD) payloads. These can stimulate endogenous immune cells to kill cancer cells, ultimately inducing long-lasting anticancer effects .Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.38 and a chemical formula of C17H22N4O2 .Aplicaciones Científicas De Investigación
Entrega Terapéutica en el Tratamiento del Cáncer
Resiquimod se ha utilizado en una nanoemulsión a base de escualeno para la administración terapéutica . Esta fue desarrollada y caracterizada para la estabilidad a largo plazo. La inmunidad antitumoral in vitro e in vivo de esta nanoemulsión se evaluó en combinación con SD-101, un agonista de TLR9 que contiene CpG . El tratamiento demostró una fuerte inmunidad antitumoral mediante las activaciones de TLR7/8 y TLR9 y también indujo la regulación al alza de PD-L1 en los tumores, lo que sugiere una posible sinergia terapéutica con los inhibidores de los puntos de control inmunitario .
Inmunomodulación
This compound, junto con imiquimod, ha mostrado potencia como inductores de IFN-α y otras citoquinas tanto in vitro como in vivo . La activación del gen de la citoquina está mediada a través del transductor de señal y activador de la transcripción 1 (STAT-1) e involucra a los factores de transcripción NFκB y α4F1 .
Tratamiento del Herpes Genital
En un estudio aleatorizado que involucró a 52 individuos inmunocompetentes con un historial de seis o más recurrencias de herpes genital por año, this compound demostró eficacia clínica . El gel de this compound en diversas concentraciones, o control con vehículo, se administró a las lesiones dentro de las 24 h del inicio y el tratamiento continuó durante 3 semanas .
Estimulación de las Células Dendríticas
This compound se ha utilizado en la estimulación de células dendríticas derivadas de la médula ósea (BMDC) y células B . También se ha utilizado como ligando para los receptores tipo toll (TLR7) en la línea celular de melanoma maligno B16F10 .
Respuesta Inmunitaria Antitumoral
Se está estudiando this compound para averiguar si agregarlo a una vacuna contra el tumor mejora la respuesta inmunitaria antitumoral . Cuando se aplica a la piel, this compound hace que algunas células inmunitarias produzcan ciertas sustancias químicas que pueden ayudarlas a matar las células tumorales .
Estudios de Señalización Celular Relacionados con la Inmunología y el Cáncer
This compound puede utilizarse en estudios de señalización celular relacionados con la inmunología y el cáncer . Se ha utilizado como ligando para los receptores tipo toll (TLR7) en la línea celular de melanoma maligno B16F10 .
Mecanismo De Acción
Target of Action
Resiquimod, an imidazoquinolinamine, is a potent agonist of Toll-like receptor 7 (TLR7) and TLR8 . These receptors are primarily found on immune cells such as dendritic cells, macrophages, and B-lymphocytes . The activation of these receptors plays a crucial role in the innate immune response, making them primary targets of this compound .
Mode of Action
this compound interacts with its targets, TLR7 and TLR8, triggering a cascade of immune responses. It binds to these receptors and activates them, leading to the induction of alpha interferon (IFN-alpha) and other cytokines . This interaction results in the activation of the immune response, which can help kill tumor cells and fight against viral infections .
Biochemical Pathways
The activation of TLR7 and TLR8 by this compound leads to the production of cytokines, including IFN-alpha . This process involves the signal transducer and activator of transcription 1 (STAT-1) and the transcription factors NFκB and α4F1 . The production of these cytokines triggers an immune response that can have antiviral and antitumor effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNMTOQRYBFHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040603 | |
Record name | Resiquimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Resiquimod is a Toll-like receptor 7 (TLR7) and TLR8 agonist that is a potent inducer of alpha interferon (IFN-alpha) and other cytokines. | |
Record name | Resiquimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06530 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
144875-48-9 | |
Record name | Resiquimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144875-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resiquimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144875489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resiquimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06530 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Resiquimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RESIQUIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DMU7PVXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.